3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
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Overview
Description
3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is a heterocyclic compound that features a thieno[3,4-b][1,4]dioxepine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine typically involves the following steps:
Formation of the Thieno[3,4-b][1,4]dioxepine Core: This can be achieved through a catalytic three-component tandem [4 + 3]-cycloaddition reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopentyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The thieno[3,4-b][1,4]dioxepine core can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine involves its interaction with specific molecular targets. The bromopentyl group can participate in nucleophilic substitution reactions, while the thieno[3,4-b][1,4]dioxepine core can undergo redox reactions. These interactions can modulate various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3,3-Dibenzyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine: Similar core structure but different substituents.
Poly(3,3-dibenzyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine): Used in composite films for dye-sensitized solar cells.
Uniqueness
3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is unique due to the presence of the bromopentyl group, which allows for further functionalization and derivatization. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
728008-58-0 |
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Molecular Formula |
C12H17BrO3S |
Molecular Weight |
321.23 g/mol |
IUPAC Name |
3-(5-bromopentoxy)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine |
InChI |
InChI=1S/C12H17BrO3S/c13-4-2-1-3-5-14-10-6-15-11-8-17-9-12(11)16-7-10/h8-10H,1-7H2 |
InChI Key |
ACCLLDWXODWKJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CSC=C2O1)OCCCCCBr |
Origin of Product |
United States |
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